![molecular formula C19H20N4O4 B2839606 benzyl N-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}carbamate CAS No. 2097902-47-9](/img/structure/B2839606.png)
benzyl N-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a pyridine moiety and a carbamate group, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}carbamate typically involves multiple steps, including the formation of the piperazine ring, the introduction of the pyridine moiety, and the attachment of the carbamate group. Common synthetic routes may include:
Formation of Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving ethylenediamine and dihaloalkanes under basic conditions.
Introduction of Pyridine Moiety: The pyridine group can be introduced via nucleophilic substitution reactions using pyridine derivatives and appropriate leaving groups.
Attachment of Carbamate Group: The final step involves the formation of the carbamate group through the reaction of the piperazine derivative with benzyl chloroformate under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine moieties, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl N-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds with similar piperazine rings but different substituents.
Pyridine Derivatives: Molecules containing pyridine moieties with varying functional groups.
Carbamate Compounds: Other carbamate-containing molecules with different core structures.
Uniqueness
Benzyl N-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}carbamate is unique due to its specific combination of piperazine, pyridine, and carbamate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
benzyl N-[2-oxo-2-(3-oxo-4-pyridin-3-ylpiperazin-1-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c24-17(12-21-19(26)27-14-15-5-2-1-3-6-15)22-9-10-23(18(25)13-22)16-7-4-8-20-11-16/h1-8,11H,9-10,12-14H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCBFCBUUFBJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CNC(=O)OCC2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

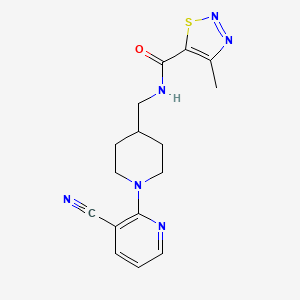
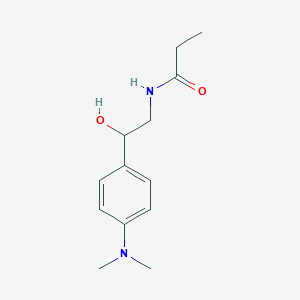
![methyl (4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)carbamate](/img/structure/B2839526.png)
![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2839527.png)
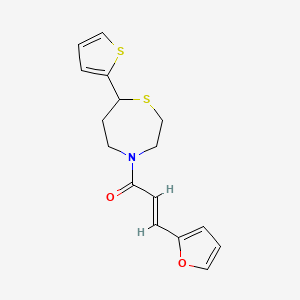
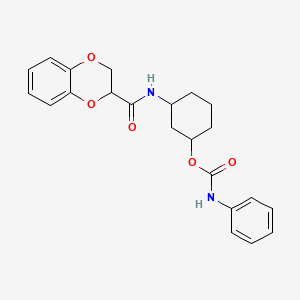
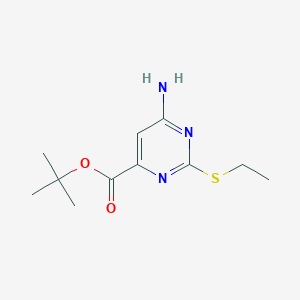

![N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2839535.png)

![1-{[1-(3,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2839539.png)
![N-(5-chloro-2-methoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2839540.png)
![2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2839545.png)
